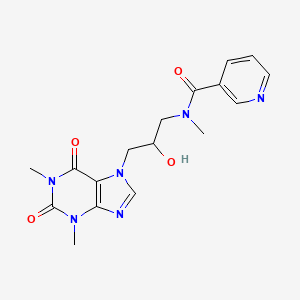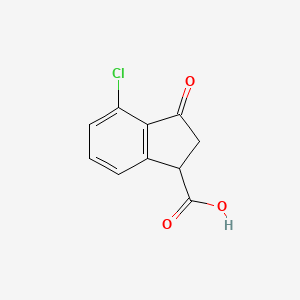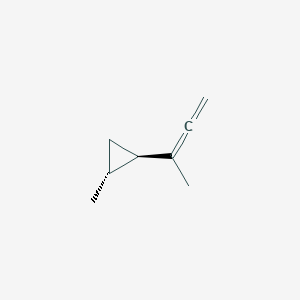
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butadienyl group and a methyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a cyclopropane derivative and a butadienyl precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated products.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield epoxides, while reduction may produce alkanes or alkenes.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity and interactions with biomolecules. Studies may focus on its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Researchers may investigate its pharmacological properties, including its ability to modulate specific biological targets.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also find applications in materials science and nanotechnology.
作用機序
The mechanism of action of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds to (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane include other cyclopropane derivatives with different substituents. Examples may include:
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-ethylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-phenylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-chlorocyclopropane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a butadienyl group and a methyl group
特性
CAS番号 |
64705-29-9 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-4-6(2)8-5-7(8)3/h7-8H,1,5H2,2-3H3/t7-,8+/m1/s1 |
InChIキー |
UTIMMENSLQESOL-SFYZADRCSA-N |
異性体SMILES |
C[C@@H]1C[C@H]1C(=C=C)C |
正規SMILES |
CC1CC1C(=C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


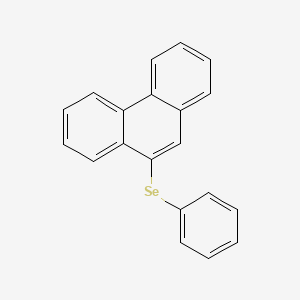
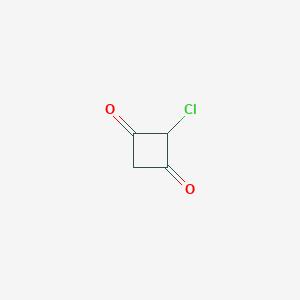
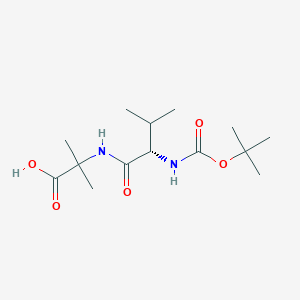
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
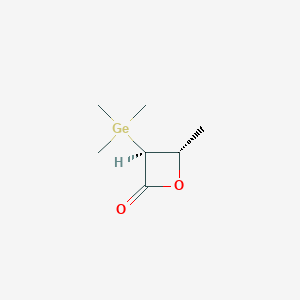

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
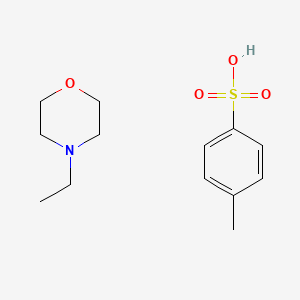

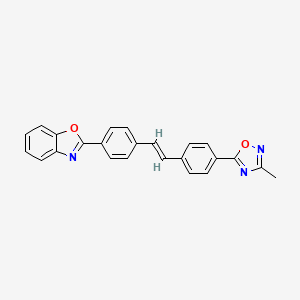
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
